molecular formula C20H17N5O2S B2617499 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one CAS No. 941991-17-9

2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one

Cat. No.: B2617499
CAS No.: 941991-17-9
M. Wt: 391.45
InChI Key: JXIUDUVOYLVRPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C20H17N5O2S and its molecular weight is 391.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 2-({3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4OSC_{16}H_{16}N_4OS, with a molecular weight of 324.39 g/mol. The structure includes a triazolo-pyrimidine core, which is known for various biological activities including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Preparation of 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-thiol : This is achieved through a multi-step reaction involving appropriate precursors.
  • Formation of the final compound : The coupling reaction between the thiol and 4-methoxyphenyl ethanone under suitable conditions leads to the desired product.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliWeak Inhibition
Mycobacterium tuberculosisNon-significant
Pseudomonas aeruginosaModerate Inhibition

The compound has been tested against the ESKAPE pathogens and demonstrated variable potency patterns. Notably, it was found to be more effective against Gram-positive bacteria compared to Gram-negative strains.

Anticancer Activity

In vitro studies have indicated that derivatives of triazolo-pyrimidines possess anticancer properties. For instance:

  • Compounds similar in structure have shown activity against cancer cell lines such as MCF-7 and L929.

A study highlighted that modifications in the side chains significantly affect the cytotoxicity profiles against these cell lines. The structure–activity relationship (SAR) indicates that electron-donating groups enhance activity while bulky groups may hinder it.

Case Study 1: Antimicrobial Screening

A series of triazolo-pyrimidine derivatives were synthesized and screened for their antimicrobial efficacy against a panel of pathogens. The results indicated that certain modifications increased activity against S. aureus while others were ineffective against M. tuberculosis, suggesting a need for targeted structural optimization.

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, triazolo-pyrimidine derivatives were evaluated for their effects on various cancer cell lines. The results showed promising cytotoxic effects in some derivatives, indicating potential therapeutic applications in oncology.

Properties

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O2S/c1-27-16-9-7-15(8-10-16)17(26)12-28-20-18-19(21-13-22-20)25(24-23-18)11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIUDUVOYLVRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.